molecular formula C17H22BF3O3 B3006716 3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester CAS No. 2096334-35-7

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester

Cat. No. B3006716
CAS RN: 2096334-35-7
M. Wt: 342.17
InChI Key: YXEALWMHMYIPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. The compound is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Scientific Research Applications

Reactive Oxygen Species (ROS)-Responsive Drug Delivery System

A study modified hyaluronic acid with phenylboronic acid pinacol ester to develop a drug delivery system that responds to ROS. Curcumin was encapsulated in this system to form nanoparticles .

Organoboron Compounds in Asymmetric Synthesis

Organoboron compounds, which include phenylboronic acid pinacol esters, are utilized in asymmetric synthesis for creating diverse molecules with high enantioselectivity .

Catalytic Protodeboronation

Protodeboronation using less nucleophilic lithium derivatives of phenylboronic acid pinacol esters has been studied for boron ate complex formation .

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of many organic compounds .

Action Environment

The action of 3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is influenced by environmental factors such as temperature and the presence of other reagents . The compound is known to be stable under mild and functional group tolerant reaction conditions .

properties

IUPAC Name

2-[3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BF3O3/c1-15(2)16(3,4)24-18(23-15)13-7-12(17(19,20)21)8-14(9-13)22-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEALWMHMYIPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.